molecular formula C24H23ClN6O2 B11270102 3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1015912-20-5

3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11270102
CAS No.: 1015912-20-5
M. Wt: 462.9 g/mol
InChI Key: YJDMOXBXQVLSPW-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, oxadiazole, and tetrahydroisoquinoline moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Synthesis of the oxadiazole ring: The pyrazole derivative is then reacted with ethyl chloroformate and hydrazine hydrate to form the oxadiazole ring.

    Coupling with tetrahydroisoquinoline: The final step involves coupling the oxadiazole derivative with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of specific kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares structural similarities with the chlorophenyl group.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Contains similar aromatic and heterocyclic structures.

Uniqueness

3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of pyrazole, oxadiazole, and tetrahydroisoquinoline moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

CAS No.

1015912-20-5

Molecular Formula

C24H23ClN6O2

Molecular Weight

462.9 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C24H23ClN6O2/c1-16-21(15-31(28-16)20-8-6-19(25)7-9-20)22-27-24(33-29-22)23(32)26-11-13-30-12-10-17-4-2-3-5-18(17)14-30/h2-9,15H,10-14H2,1H3,(H,26,32)

InChI Key

YJDMOXBXQVLSPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NOC(=N2)C(=O)NCCN3CCC4=CC=CC=C4C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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